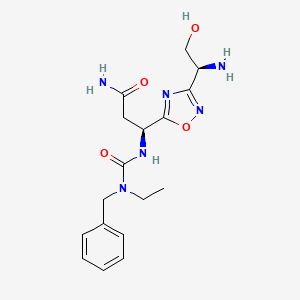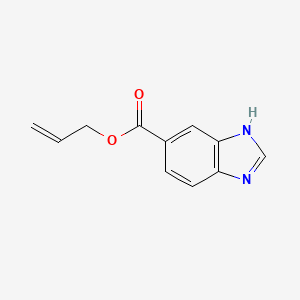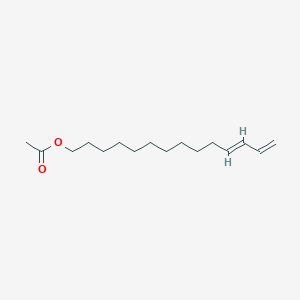
N-methyl-1H-pyrrol-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1H-pyrrol-2-amine;hydrochloride is a chemical compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-methyl-1H-pyrrol-2-amine;hydrochloride can be synthesized through several methods. One common method involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with methylamine in the presence of a catalytic amount of iron(III) chloride . This reaction proceeds under mild conditions and yields the desired N-substituted pyrrole.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as iron(III) chloride or other metal complexes can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-1H-pyrrol-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-methyl-1H-pyrrole-2-carbaldehyde.
Reduction: Reduction reactions can convert it into N-methyl-1H-pyrrol-2-amine.
Substitution: It can undergo substitution reactions where the hydrogen atoms on the pyrrole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are used for substitution reactions.
Major Products Formed
Oxidation: N-methyl-1H-pyrrole-2-carbaldehyde.
Reduction: N-methyl-1H-pyrrol-2-amine.
Substitution: Various N-substituted pyrroles depending on the reagents used.
Applications De Recherche Scientifique
N-methyl-1H-pyrrol-2-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: It is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of N-methyl-1H-pyrrol-2-amine;hydrochloride involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-2-pyrrolidone: A solvent with similar structural features but different applications.
Pyrrole-2-carboxylic acid: Another pyrrole derivative with distinct chemical properties.
N-methyl-1H-indole-2-amine: A structurally related compound with different reactivity and applications.
Uniqueness
N-methyl-1H-pyrrol-2-amine;hydrochloride is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H9ClN2 |
|---|---|
Poids moléculaire |
132.59 g/mol |
Nom IUPAC |
N-methyl-1H-pyrrol-2-amine;hydrochloride |
InChI |
InChI=1S/C5H8N2.ClH/c1-6-5-3-2-4-7-5;/h2-4,6-7H,1H3;1H |
Clé InChI |
AMTYGPGXRWDVSQ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=CN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


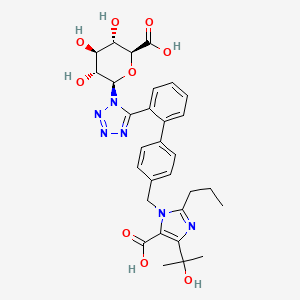
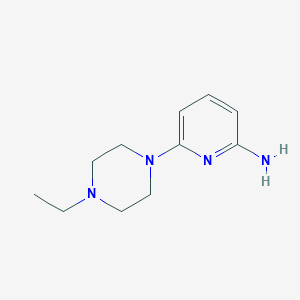

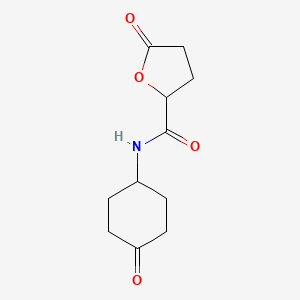

![tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13861455.png)

![4-[3-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13861464.png)
![[2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate](/img/structure/B13861466.png)

